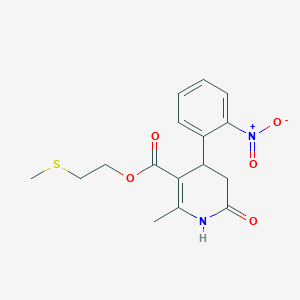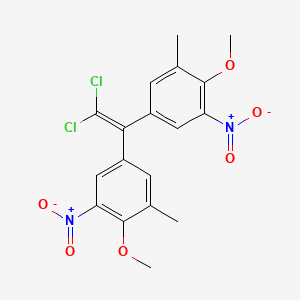![molecular formula C15H15F3N2O2 B4834043 5-isobutyl-N-[2-(trifluoromethyl)phenyl]-3-isoxazolecarboxamide](/img/structure/B4834043.png)
5-isobutyl-N-[2-(trifluoromethyl)phenyl]-3-isoxazolecarboxamide
Descripción general
Descripción
5-isobutyl-N-[2-(trifluoromethyl)phenyl]-3-isoxazolecarboxamide, also known as A-836,339, is a potent and selective cannabinoid CB1 receptor antagonist. It was first synthesized in 2005 by Abbott Laboratories and has since been extensively studied for its potential therapeutic applications.
Mecanismo De Acción
5-isobutyl-N-[2-(trifluoromethyl)phenyl]-3-isoxazolecarboxamide acts as a selective antagonist of the CB1 receptor, which is primarily expressed in the brain and central nervous system. By blocking the activity of this receptor, 5-isobutyl-N-[2-(trifluoromethyl)phenyl]-3-isoxazolecarboxamide can modulate the release of neurotransmitters such as dopamine, serotonin, and glutamate, which play a key role in pain perception, mood regulation, and addiction.
Biochemical and Physiological Effects:
Studies have shown that 5-isobutyl-N-[2-(trifluoromethyl)phenyl]-3-isoxazolecarboxamide can produce a range of biochemical and physiological effects, including the modulation of pain perception, the reduction of inflammation, and the regulation of appetite and metabolism. It has also been shown to have potential as an antipsychotic agent, with studies suggesting that it may be effective in the treatment of schizophrenia and other psychotic disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 5-isobutyl-N-[2-(trifluoromethyl)phenyl]-3-isoxazolecarboxamide in lab experiments is its high selectivity for the CB1 receptor, which allows for more precise modulation of the endocannabinoid system. However, one limitation of using 5-isobutyl-N-[2-(trifluoromethyl)phenyl]-3-isoxazolecarboxamide is its relatively short half-life, which can make it difficult to maintain consistent levels of the drug over extended periods of time.
Direcciones Futuras
There are several potential future directions for research on 5-isobutyl-N-[2-(trifluoromethyl)phenyl]-3-isoxazolecarboxamide. One area of interest is the development of more potent and selective CB1 receptor antagonists, which could have even greater therapeutic potential. Another area of interest is the investigation of 5-isobutyl-N-[2-(trifluoromethyl)phenyl]-3-isoxazolecarboxamide as a potential treatment for drug addiction, particularly in relation to the opioid epidemic. Finally, further research is needed to fully understand the long-term effects of 5-isobutyl-N-[2-(trifluoromethyl)phenyl]-3-isoxazolecarboxamide on the endocannabinoid system and its potential as a therapeutic agent in a range of medical conditions.
Aplicaciones Científicas De Investigación
5-isobutyl-N-[2-(trifluoromethyl)phenyl]-3-isoxazolecarboxamide has been extensively studied for its potential therapeutic applications in a variety of medical conditions. It has been shown to have potential as an analgesic, antipsychotic, and anti-inflammatory agent. It has also been investigated for its potential use in the treatment of obesity, diabetes, and addiction.
Propiedades
IUPAC Name |
5-(2-methylpropyl)-N-[2-(trifluoromethyl)phenyl]-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F3N2O2/c1-9(2)7-10-8-13(20-22-10)14(21)19-12-6-4-3-5-11(12)15(16,17)18/h3-6,8-9H,7H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVIANHXDCDQYCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC(=NO1)C(=O)NC2=CC=CC=C2C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(allylthio)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4833968.png)
![2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[4-(4-pyridinylmethyl)phenyl]-4-quinolinecarboxamide](/img/structure/B4833975.png)
![2-[(2-butoxyphenyl)amino]-2-phenyl-1H-indene-1,3(2H)-dione](/img/structure/B4833981.png)

![9-tert-butyl-2-[2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethyl]-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4834000.png)
![1-{7-ethyl-1-[2-(2-methoxyphenoxy)ethyl]-1H-indol-3-yl}-2,2,2-trifluoroethanone](/img/structure/B4834001.png)

![N-[4-(N-9H-fluoren-9-ylideneethanehydrazonoyl)phenyl]-2,2,3,3,4,4,4-heptafluorobutanamide](/img/structure/B4834012.png)

![N-[2-(2-chlorophenoxy)ethyl]-4-iodobenzamide](/img/structure/B4834022.png)
![N-(1,5-dimethylhexyl)-6-methyl-3-phenylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4834030.png)
![4-[2-cyano-3-oxo-3-(1,3-thiazol-2-ylamino)-1-propen-1-yl]-2-ethoxyphenyl 4-chlorobenzoate](/img/structure/B4834032.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]ethanesulfonamide](/img/structure/B4834035.png)